(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid
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Overview
Description
(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid is a chiral epoxide derivative that has garnered interest in various fields of chemistry and biology due to its unique structural features and reactivity. This compound is characterized by the presence of an oxirane ring, a benzylcarbamoyl group, and a carboxylic acid moiety, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid typically involves the following steps:
Epoxidation: The starting material, often a suitable alkene, undergoes epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like titanium(IV) isopropoxide.
Carbamoylation: The resulting epoxide is then subjected to carbamoylation using benzyl isocyanate under basic conditions to introduce the benzylcarbamoyl group.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide in the presence of a base such as sodium hydroxide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The benzylcarbamoyl group can enhance binding affinity and specificity, while the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid: The enantiomer of the compound, which may exhibit different biological activities and reactivity.
(2R,3R)-3-(Methylcarbamoyl)oxirane-2-carboxylic acid: A similar compound with a methyl group instead of a benzyl group, which can affect its chemical properties and applications.
(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-sulfonic acid: A derivative with a sulfonic acid group, which can alter its solubility and reactivity.
Uniqueness
(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable tool in synthetic chemistry and a promising candidate for various scientific and industrial applications.
Properties
CAS No. |
646532-96-9 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(2R,3R)-3-(benzylcarbamoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(8-9(16-8)11(14)15)12-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)/t8-,9-/m1/s1 |
InChI Key |
DDTXURLIGXMPKG-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@H]2[C@@H](O2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2C(O2)C(=O)O |
Origin of Product |
United States |
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